molecular formula C23H42O5Si2 B13089097 (1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B13089097
M. Wt: 454.7 g/mol
InChI Key: HAGFWYAXZUANKA-QFUCXCTJSA-N
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Description

(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound characterized by its unique cyclopenta[c]pyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups and the formation of the cyclopenta[c]pyran ring system. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of silyl-protected hydroxyl groups on biological systems. It may also serve as a model compound for investigating the behavior of similar structures in biological environments.

Medicine

In medicine, (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has potential applications in drug development. Its unique structure may allow for the design of new therapeutic agents with improved efficacy and reduced side effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The silyl-protected hydroxyl groups play a crucial role in its activity, influencing its binding affinity and specificity for various targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate: shares similarities with other silyl-protected compounds, such as:

Uniqueness

The uniqueness of (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(((tert-butyldimethylsilyl)oxy)methyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate lies in its specific combination of silyl-protected hydroxyl groups and the cyclopenta[c]pyran ring system. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H42O5Si2

Molecular Weight

454.7 g/mol

IUPAC Name

methyl (1S,4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C23H42O5Si2/c1-22(2,3)29(8,9)27-14-16-12-13-17-18(20(24)25-7)15-26-21(19(16)17)28-30(10,11)23(4,5)6/h12,15,17,19,21H,13-14H2,1-11H3/t17-,19-,21+/m1/s1

InChI Key

HAGFWYAXZUANKA-QFUCXCTJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CCC2C1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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